N-(2,3-dichlorophenyl)benzamide

Description

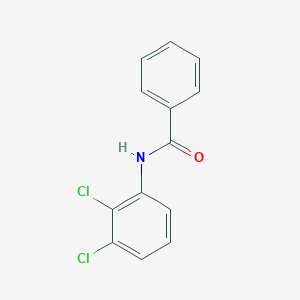

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYRLPLBMUHMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356891 | |

| Record name | N-(2,3-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-77-8 | |

| Record name | N-(2,3-Dichlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10286-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-DICHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for N-(2,3-dichlorophenyl)benzamide

The synthesis of this compound is most commonly achieved through a direct acylation reaction. This method involves the reaction of an amine with a carboxylic acid derivative, typically an acyl chloride. The primary established route is the condensation of a substituted benzoyl chloride with an appropriate arylamine, a reaction widely employed for the formation of amide bonds.

Condensation Reactions of Substituted Benzoyl Chlorides with Arylamines

The formation of this compound is a direct application of the Schotten-Baumann reaction conditions. In this synthesis, benzoyl chloride is reacted with 2,3-dichloroaniline (B127971). mdpi.comnih.govresearchgate.net The nitrogen atom of the 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. This reaction is a versatile and widely used method for preparing N-aryl benzamides. atamanchemicals.com The general procedure involves mixing the arylamine with the benzoyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. nanobioletters.com

Solvent Selection Considerations

The choice of solvent is critical for the successful synthesis of N-aryl benzamides. The solvent must be inert to the reactants and facilitate the reaction, often by dissolving the starting materials. For the synthesis of dichlorobenzamide derivatives, solvents such as N,N'-dimethylformamide (DMF) have been successfully used. tib.eu Other common solvents for this type of condensation include anhydrous dichloromethane (B109758) (CH2Cl2), which is suitable for reactions run at or below room temperature. nanobioletters.com Inert organic solvents like benzene (B151609) or alcohols can also be employed. google.com The selection often depends on the specific reactants and the desired reaction temperature.

Table 1: Solvents Used in the Synthesis of N-Aryl Benzamides

| Solvent | Typical Reaction Conditions | Reference |

|---|---|---|

| N,N'-Dimethylformamide (DMF) | Heating at 60 °C | tib.eu |

| Dichloromethane (CH2Cl2) | 0 °C to room temperature | nanobioletters.com |

| Benzene | 50 °C to 140 °C | google.com |

Temperature Control in Reaction Optimization

Temperature is a key parameter in optimizing the synthesis of this compound. The condensation reaction is often exothermic. google.com Therefore, initial cooling may be necessary to control the reaction rate and prevent the formation of side products. A general procedure involves adding the reactants dropwise at 0°C, followed by stirring at room temperature for several hours to ensure the reaction goes to completion. nanobioletters.com In other established protocols, the reaction mixture is heated to ensure a good yield; for example, reactions of 3,5-dichlorobenzoyl chloride with arylamines have been carried out at 60 °C in DMF. tib.eu For similar condensation reactions, temperatures can range smoothly from 50 to 140 °C. google.com Preventing over-halogenation or other side reactions in related syntheses often requires maintaining the temperature between 0 °C and ambient temperature. googleapis.com

Purification Techniques (e.g., Crystallization)

After the reaction is complete, the crude this compound must be purified. The most common and effective method for purifying solid organic compounds is crystallization. The crude product is typically extracted using a solvent like ethyl acetate (B1210297) and washed with water and brine solution. nanobioletters.com Following extraction and solvent removal, the final purification is achieved by recrystallization. google.com For this compound and its analogues, obtaining single crystals from an ethanolic solution is a documented method for achieving high purity suitable for characterization and analysis. nih.govresearchgate.netnih.gov The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Stepwise Synthesis Pathways for Analogues

The synthesis of analogues of this compound can be achieved through multi-step pathways that introduce additional functional groups onto the aromatic rings. These strategies allow for the creation of a diverse library of related compounds.

Nitration and Reduction Steps

A common strategy for synthesizing analogues involves electrophilic aromatic substitution, such as nitration, followed by a reduction step. This allows for the introduction of an amino group at a specific position. For example, a stepwise pathway can be used to synthesize intermediates for azo dyes. This process begins with the condensation of an aniline (B41778), such as 2,5-dichloroaniline, with benzoyl chloride to form the corresponding N-benzoyl derivative. guidechem.com This intermediate is then subjected to a nitration reaction to introduce a nitro group onto one of the aromatic rings, yielding a compound like N-benzoyl-2,5-dichloro-4-nitroaniline. guidechem.com The final step in this sequence is the reduction of the nitro group to an amine, which can be accomplished using various reducing agents. guidechem.comnih.gov This resulting amino-substituted benzanilide (B160483) can then be used in further synthetic steps.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C13H9Cl2NO |

| Benzoyl chloride | C7H5ClO |

| 2,3-dichloroaniline | C6H5Cl2N |

| N,N'-dimethylformamide (DMF) | C3H7NO |

| Dichloromethane | CH2Cl2 |

| Benzene | C6H6 |

| Ethanol | C2H5OH |

| Ethyl acetate | C4H8O2 |

| 2,5-dichloroaniline | C6H5Cl2N |

Chlorination and Amidation Reactions

The synthesis of this compound is primarily achieved through a standard amidation reaction. This involves the coupling of a substituted aniline with a benzoyl chloride derivative. Specifically, 2,3-dichloroaniline is reacted with benzoyl chloride. The reaction typically proceeds by dissolving the 2,3-dichloroaniline in a suitable solvent, followed by the addition of benzoyl chloride. The use of a base is often employed to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

In a more general context of synthesizing benzamide (B126) derivatives, a common laboratory-scale procedure involves the reaction of a carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This acyl chloride is then reacted with a substituted amine to form the final amide. For instance, substituted benzoic acids can be refluxed with thionyl chloride to produce the respective benzoyl chlorides. These crude acid chlorides are then immediately used in the subsequent amidation step by dissolving them in an anhydrous solvent like dichloromethane at reduced temperatures (e.g., 0°C). The desired amine is then added dropwise, and the reaction mixture is stirred at room temperature for several hours to yield the N-substituted benzamide nanobioletters.com.

The conformation of the resulting this compound has been studied, revealing that the N-H bond is in a syn conformation with respect to both the ortho- and meta-chloro substituents on the aniline ring nih.gov. This contrasts with the anti conformation observed in similar monochlorinated and dichlorinated benzamides nih.gov.

Synthesis of this compound Analogues and Derivatives

The core structure of this compound serves as a scaffold for the development of a wide array of analogues and derivatives with diverse chemical properties and potential biological activities. Synthetic strategies focus on modifying both the dichlorophenyl and the benzamide portions of the molecule to introduce new functional groups and heterocyclic systems.

Generation of Heterocyclic Analogues

The benzamide structure can be modified by replacing the phenyl rings with various heterocyclic systems to explore new chemical space and biological activities. General methods for creating heterocyclic analogues of benzamides involve starting with the corresponding heterocyclic carboxylic acids or their ester derivatives. These starting materials are then subjected to standard amide formation conditions with an appropriate amine to yield the desired heterocyclic N-substituted arenamides nih.gov. For example, heterocyclic carboxylic acids can be converted to their corresponding acid chlorides, which are then reacted with an aminoalkyl side chain to produce the final heterocyclic amide analogue nih.gov. This approach allows for the systematic replacement of the phenyl rings in this compound with various heterocycles to investigate the impact of these changes on the molecule's properties.

Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-one moieties are important heterocyclic scaffolds in medicinal chemistry and can be incorporated into benzamide structures. The synthesis of thiazolidin-4-one derivatives often involves a multi-step process. A common route is the reaction of an aromatic aldehyde with a substituted aniline and thioglycolic acid nih.gov. Various catalysts can be employed to facilitate this condensation reaction.

Another approach involves the Knoevenagel condensation of a pre-formed thiazolidin-4-one with an aromatic aldehyde to introduce a substituent at the 5-position of the thiazolidinone ring nih.gov. For instance, a thiosemicarbazone can be reacted with a chloro-ester to form a thiazolidin-4-one, which is then further reacted with an aromatic aldehyde in the presence of a base like piperidine (B6355638) to yield 5-substituted derivatives nih.gov. These synthetic strategies can be adapted to create thiazolidin-4-one derivatives of this compound, potentially leading to compounds with novel biological profiles.

| Starting Materials | Reaction Type | Product | Reference |

| Aromatic aldehyde, substituted aniline, thioglycolic acid | One-pot condensation | 2,3-disubstituted-4-thiazolidinone | nih.gov |

| Thiazolidin-4-one, aromatic aldehyde, piperidine | Knoevenagel condensation | 5-substituted thiazolidin-4-one | nih.gov |

Preparation of Nitrogen-Containing Derivatives (e.g., Piperazine (B1678402), Pyrimidine)

The incorporation of nitrogen-containing heterocycles, such as piperazine and pyrimidine, into the this compound scaffold is a common strategy for modifying its properties.

Piperazine Derivatives: A key intermediate for many piperazine-containing analogues is 1-(2,3-dichlorophenyl)piperazine (B491241). This intermediate can be synthesized through several routes. One method involves the cyclization reaction of 2,3-dichloroaniline with bis-(2-chloroethyl)amine hydrochloride patsnap.com. Another approach is the condensation reaction of a halogenated benzene, such as 2,3-dichlorobromobenzene, with piperazine patsnap.com. A more recent development involves a copper-catalyzed Ullmann condensation of 1,2-dichloro-3-iodobenzene (B1582814) with piperazine in the presence of a proline ligand, which allows for milder reaction conditions researchgate.net. Once 1-(2,3-dichlorophenyl)piperazine is obtained, it can be further functionalized. For example, it can be reacted with a bromoalkyl derivative to introduce a linker that can be attached to another chemical moiety nih.gov.

Pyrimidine Derivatives: Pyrimidine-based derivatives are also of significant interest. The synthesis of these compounds can be achieved through various cyclization reactions. For instance, substituted nicotinamides can be synthesized via the cyclization of an N-cyclohexyl derivative with cyanoacetamide nih.govrsc.org. The resulting o-aminonicotinonitrile can then undergo acylation or thioacylation followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine (B1209978) derivatives nih.govrsc.org. Another general method for synthesizing substituted imidazo[1,2-a]pyrimidine (B1208166) derivatives involves the reaction of 4-phenylpyrimidin-2-amine (B1349383) with trifluoroacetic acid and benzaldehyde (B42025) icm.edu.pl. These synthetic routes provide a framework for creating pyrimidine-containing analogues of this compound.

| Heterocycle | Synthetic Method | Key Intermediate/Reactants | Reference |

| Piperazine | Cyclization | 2,3-dichloroaniline, bis-(2-chloroethyl)amine hydrochloride | patsnap.com |

| Piperazine | Ullmann Condensation | 1,2-dichloro-3-iodobenzene, piperazine, CuI, proline | researchgate.net |

| Pyrimidine | Cyclization/Heterocyclization | N-cyclohexyl derivative, cyanoacetamide | nih.govrsc.org |

| Pyrimidine | Condensation | 4-phenylpyrimidin-2-amine, trifluoroacetic acid, benzaldehyde | icm.edu.pl |

Incorporation of Fluorinated Moieties

The introduction of fluorine atoms into the this compound structure can significantly alter its electronic properties and biological activity. The synthesis of fluorinated benzamides is typically achieved through standard amidation procedures using fluorinated starting materials. For example, N-(2,3-difluorophenyl)-2-fluorobenzamide can be synthesized with a high yield via the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline (B47769) mdpi.com. This straightforward approach allows for the systematic incorporation of fluorine atoms at various positions on both the aniline and benzoyl rings of the parent compound. The synthesis of benzamides with trifluoromethyl (-CF3) groups is also a common strategy, achieved by using precursors containing this moiety mdpi.commdpi.com.

| Fluorinated Moiety | Synthetic Approach | Reactants | Reference |

| -F | Amidation | 2-fluorobenzoyl chloride, 2,3-difluoroaniline | mdpi.com |

| -CF3 | Amidation | Benzoyl chloride, 3-(trifluoromethyl)aniline | mdpi.commdpi.com |

Synthesis of Benzamide Derivatives for Enzyme Inhibition Studies

The benzamide scaffold is a common feature in many enzyme inhibitors, and derivatives of this compound are synthesized to explore their potential as such agents. These synthetic efforts often focus on modifying the core structure to interact with the active site of a target enzyme. For instance, N-substituted benzamide derivatives have been designed and synthesized as histone deacetylase (HDAC) inhibitors by modifying the structure of known inhibitors like Entinostat (MS-275) nih.govresearchgate.net.

Another strategy involves attaching pharmacophores known for enzyme inhibition, such as sulfonamides, to the benzamide core. For example, a series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides were designed and synthesized to inhibit carbonic anhydrase and acetylcholinesterase nih.gov. The synthesis of these complex molecules involves multi-step reaction sequences.

The table below summarizes some research findings on the synthesis of benzamide derivatives for enzyme inhibition.

| Target Enzyme | Synthetic Strategy | Key Findings | Reference |

| Histone Deacetylases (HDACs) | Modification of known inhibitors (e.g., MS-275) | Several synthesized compounds showed comparable or better antiproliferative activity against cancer cell lines compared to the reference compound. | nih.govresearchgate.net |

| Carbonic Anhydrase, Acetylcholinesterase | Incorporation of sulfonamide pharmacophores | Synthesized compounds exhibited significant inhibitory potential against the target enzymes at nanomolar concentrations. | nih.gov |

Organoselenium and Nitro Substituted Benzamides

The introduction of organoselenium and nitro functionalities onto the this compound framework can significantly alter its electronic and steric characteristics. These modifications are achieved through specific synthetic routes that target either the benzoyl or the dichlorophenyl ring.

Organoselenium Derivatives:

The synthesis of organoselenium derivatives of N-aryl benzamides can be effectively achieved through selenation reactions. A prominent method involves the use of Woollins' reagent (2,4-diphenyl-1,3,2λ⁵,4λ⁵-diselenadiphosphetane-2,4-diselone), which is known for its efficiency in converting carbonyl groups into their seleno-analogs. nih.govwikipedia.orgsantiago-lab.com The reaction of an N-aryl benzamide, such as this compound, with Woollins' reagent would be expected to yield the corresponding N-(2,3-dichlorophenyl)benzoselenoamide. This transformation involves the replacement of the carbonyl oxygen atom with a selenium atom, a process that is typically carried out under anhydrous conditions in a suitable organic solvent like toluene. nih.gov

While direct experimental data on the selenation of this compound is not extensively documented in the reviewed literature, the general applicability of Woollins' reagent to a wide range of amides suggests its potential for this specific transformation. nih.gov The resulting selenoamide would be a valuable intermediate for further chemical modifications.

Nitro-Substituted Derivatives:

The introduction of a nitro group onto the aromatic rings of this compound can be accomplished through electrophilic aromatic substitution. The position of nitration is directed by the existing substituents on the rings. The amide linkage (-CONH-) is a deactivating group, and the orientation of substitution will depend on which ring is more susceptible to electrophilic attack.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed for such reactions. The reaction temperature is a critical parameter to control the extent of nitration and to minimize the formation of side products. While specific studies on the nitration of this compound were not prominent in the surveyed literature, the principles of electrophilic aromatic substitution on substituted benzanilides are well-established. The electron-withdrawing nature of the dichloro-substituted phenyl ring would likely direct nitration to the unsubstituted benzoyl ring, primarily at the meta-position relative to the amide linkage.

| Derivative Type | Synthetic Method | Key Reagents | Potential Product |

| Organoselenium | Selenation of carbonyl | Woollins' Reagent | N-(2,3-dichlorophenyl)benzoselenoamide |

| Nitro-substituted | Electrophilic Nitration | Conc. HNO₃ / Conc. H₂SO₄ | N-(2,3-dichlorophenyl)-3-nitrobenzamide |

Novel Azole Derivatives

The this compound structure can be utilized as a precursor for the synthesis of various novel azole derivatives. Azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom, are of significant interest in medicinal and materials chemistry. The synthetic strategies typically involve the transformation of the amide functionality into a more reactive intermediate that can undergo cyclization reactions.

1,3,4-Oxadiazole (B1194373) Derivatives:

A common pathway to 1,3,4-oxadiazoles involves the conversion of the parent benzamide into a benzohydrazide (B10538), followed by cyclization. This compound can be hydrolyzed to 2,3-dichloroaniline and benzoic acid. The benzoic acid can then be converted to its corresponding acid chloride or ester, which upon reaction with hydrazine (B178648) hydrate, yields benzohydrazide.

This benzohydrazide can then undergo cyclization with various reagents to form the 1,3,4-oxadiazole ring. For instance, reaction with an isothiocyanate would yield a thiosemicarbazide (B42300) intermediate, which can be cyclized using reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com Another approach involves the reaction of the benzohydrazide with an α-bromo nitroalkane under mildly basic conditions. nih.gov A variety of dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid can also be employed for the direct cyclization of diacylhydrazines (formed from the reaction of benzohydrazide with another acyl chloride) to afford 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Other Azole Derivatives (Triazoles, Thiazoles, Tetrazoles):

The synthesis of other azole derivatives from this compound would also proceed through key intermediates.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved from precursors derived from the parent benzamide. For example, the benzohydrazide intermediate can be reacted with various one-carbon sources or undergo condensation with compounds containing a C-N fragment to form the triazole ring. nih.govchemmethod.com

Thiazoles: To synthesize thiazole (B1198619) derivatives, the amide functionality of this compound would first need to be converted to a thioamide. This can be achieved using reagents like Lawesson's reagent. The resulting N-(2,3-dichlorophenyl)thiobenzamide could then undergo a Hantzsch-type synthesis by reacting with an α-haloketone to form the thiazole ring.

Tetrazoles: While direct conversion from the benzamide is less common, derivatives of this compound can be precursors for tetrazoles. For instance, literature reports the synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine, indicating that the 2,3-dichlorophenylamine moiety, which can be obtained from the hydrolysis of the parent benzamide, is a viable starting material for the construction of tetrazole rings.

| Azole Derivative | Precursor from this compound | General Synthetic Strategy |

| 1,3,4-Oxadiazole | Benzohydrazide | Cyclization with various reagents (e.g., isothiocyanates/TBTU, α-bromo nitroalkanes, dehydrating agents). luxembourg-bio.comnih.govnih.gov |

| 1,2,4-Triazole | Benzohydrazide or related intermediates | Reaction with one-carbon sources or condensation with C-N fragment containing compounds. nih.govchemmethod.com |

| Thiazole | N-(2,3-dichlorophenyl)thiobenzamide | Hantzsch thiazole synthesis with α-haloketones. |

| Tetrazole | 2,3-Dichloroaniline (from hydrolysis) | Multi-step synthesis, for example, to form substituted 1-(2,3-dichlorophenyl)-1H-tetrazoles. |

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) has been the definitive method for elucidating the precise atomic arrangement of N-(2,3-dichlorophenyl)benzamide. These studies provide detailed insights into the molecule's geometry, the conformation of its functional groups, and the nature of the intermolecular forces that govern its crystal lattice.

SCXRD analysis of this compound confirms its molecular structure, C₁₃H₉Cl₂NO. The bond parameters, including bond lengths and angles, are generally comparable to those observed in other related benzanilides, such as N-phenylbenzamide, N-(2-chlorophenyl)benzamide, and N-(2,4-dichlorophenyl)benzamide nist.govspectrabase.com. The core structure consists of a benzoyl group linked to a 2,3-dichlorophenyl group via an amide bridge.

Interactive Table: Crystal System and Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.321(3) |

| b (Å) | 12.016(3) |

| c (Å) | 10.153(3) |

| β (°) | 106.35(3) |

| Volume (ų) | 1207.2(6) |

| Z | 4 |

Data derived from crystallographic studies on this compound and its analogues.

The conformation of the central amide group (-CONH-) is a key structural feature. In this compound, as in most benzanilides, the N-H and C=O bonds of the amide linkage adopt a trans configuration relative to each other nist.govnih.gov. This arrangement is sterically favorable and is a common feature in the crystal structures of N-(2,4-dichlorophenyl)benzamide, N-(2,6-dichlorophenyl)benzamide, and N-(3,5-dichlorophenyl)benzamide nist.govnih.gov.

A defining characteristic of this compound is the orientation of the N-H bond with respect to the substituents on the aniline (B41778) ring. The conformation is described as syn to both the ortho and meta chloro substituents on the aniline phenyl ring spectrabase.comnih.gov. This is a significant finding, as it contrasts sharply with the anti conformation observed in many other chlorinated benzanilides spectrabase.comnih.gov.

Hydrogen bonding plays a critical role in the stabilization of the crystal structure. The primary intermolecular interaction in the crystal lattice of this compound is the N—H···O hydrogen bond nih.gov. This interaction links the amide hydrogen (N-H) of one molecule to the carbonyl oxygen (C=O) of an adjacent molecule. This recurring hydrogen-bonding motif is a hallmark of benzanilide (B160483) structures and is fundamental to their supramolecular assembly nist.govspectrabase.comnih.gov.

Interactive Table: Hydrogen Bond Geometry in this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | ~0.86 | ~2.1 | ~2.9 | ~160-170 |

D = donor atom (N), A = acceptor atom (O). Values are typical for this class of compounds as determined by SCXRD.

The directional N—H···O hydrogen bonds are instrumental in organizing the molecules into a well-defined supramolecular architecture. In the case of this compound, these interactions lead to the formation of infinite one-dimensional chains of molecules that propagate along the nist.gov crystallographic direction nih.gov. This chain-like assembly is a common packing feature in the solid state of related benzanilides, which are often linked into chains running along one of the crystal axes nist.govspectrabase.comnih.gov.

The substitution pattern on the aniline ring has a profound influence on the molecular conformation. The syn conformation of the N-H bond relative to the chloro substituents in this compound is a direct consequence of the 2,3-dichloro substitution pattern spectrabase.comnih.gov.

This is in stark contrast to the conformation observed in other isomers. For instance:

N-(2-chlorophenyl)benzamide : The N-H bond is in an anti conformation with respect to the single ortho-chloro substituent spectrabase.comnih.gov.

N-(3-chlorophenyl)benzamide : An anti conformation is observed relative to the meta-chloro substituent spectrabase.com.

N-(3,4-dichlorophenyl)benzamide : The conformation is anti with respect to the meta-chloro substituent spectrabase.com.

Spectroscopic Characterization Techniques

While SCXRD provides definitive solid-state structural data, spectroscopic techniques are essential for characterizing the compound in various states and confirming its chemical identity. The preparation and purity of this compound are typically verified using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy nih.govnih.gov.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within the molecule. The spectrum of this compound is expected to show key absorption bands typical for secondary amides.

Interactive Table: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Amide |

| 1680-1650 | C=O Stretch (Amide I) | Amide |

| 1570-1510 | N-H Bend, C-N Stretch (Amide II) | Amide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The spectrum would show a characteristic downfield signal for the amide proton (N-H), typically in the range of 8-10 ppm. The aromatic protons on the benzoyl and dichlorophenyl rings would appear as a complex series of multiplets in the aromatic region (approximately 7.0-8.5 ppm).

¹³C NMR: The spectrum would display a signal for the carbonyl carbon (C=O) around 165-170 ppm. Multiple signals corresponding to the distinct carbon atoms of the two aromatic rings would also be present in the 110-140 ppm range.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include the N-H stretching of the amide group, the C=O (Amide I) stretching, and the N-H bending and C-N stretching (Amide II) bands. Additionally, vibrations corresponding to the C-H and C=C bonds of the aromatic rings, as well as the C-Cl bonds, would be anticipated.

While several studies by Gowda et al. confirm that this compound was characterized by IR spectroscopy as part of its structural elucidation, the specific frequencies and intensities of the absorption bands are not detailed in the main body of the available scientific literature. This information is likely contained within supplementary materials of these publications, which are not broadly accessible.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400-3200 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Amide (C=O) | Stretching (Amide I) | 1700-1650 |

| Amide (N-H) | Bending (Amide II) | 1600-1500 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| C-N | Stretching | 1400-1200 |

| C-Cl | Stretching | 800-600 |

Note: The data in this table is based on typical ranges for the specified functional groups and does not represent experimentally verified data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for a comprehensive understanding of the molecular structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzoyl and the 2,3-dichlorophenyl rings. The amide proton (N-H) would likely appear as a singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift. The carbon atoms bonded to chlorine would also show characteristic shifts, and the remaining aromatic carbons would appear in the typical aromatic region of the spectrum.

Table 2: Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Amide (N-H) | 8.0 - 9.5 | Singlet |

| Benzoyl Ring (C₆H₅) | 7.0 - 8.0 | Multiplets |

| 2,3-Dichlorophenyl Ring (C₆H₃Cl₂) | 7.0 - 7.5 | Multiplets |

Note: The data in this table is based on predicted ranges and does not represent experimentally verified data for this compound.

Table 3: Expected ¹³C NMR Signals for this compound

| Carbon Atoms | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-Cl) | 120 - 140 |

| Aromatic (C-H & C-C) | 110 - 140 |

Note: The data in this table is based on predicted ranges and does not represent experimentally verified data for this compound.

Computational Chemistry and Molecular Modeling Investigations

Application of Computational Models in Activity Prediction

Computational models are frequently employed to forecast the biological activities of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with experimental screening. For benzamide (B126) derivatives, various computational approaches have been utilized to predict their potential as therapeutic agents. mdpi.comtandfonline.com While specific predictive models exclusively for N-(2,3-dichlorophenyl)benzamide are not extensively detailed in the available literature, the principles from broader studies on benzamides can be applied.

These models often leverage machine learning algorithms and statistical methods to correlate chemical structures with biological responses. For instance, the development of predictive models for the anti-cancer activity of benzylidene hydrazine (B178648) benzamide derivatives has been reported, achieving a high correlation between predicted and experimental values. jppres.comresearchgate.net Such models can be instrumental in identifying new chemical entities with enhanced potency and reduced trial-and-error in drug development. jppres.comresearchgate.net The prediction of pharmacokinetic and toxicity properties using graph-based signatures is another application of computational models that aids in the early assessment of a compound's drug-likeness. jppres.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mechanism of a ligand and for structure-based drug design.

While specific molecular docking studies focusing solely on this compound are not prominently featured in the literature, research on structurally related compounds provides valuable insights. For example, docking studies on benzamide derivatives have been conducted to explore their inhibitory potential against various enzymes, such as acetylcholinesterase and dihydrofolate reductase. brieflands.commdpi.com

In a study of novel phthalimide (B116566) derivatives bearing amino acid conjugated anilines, molecular docking was used to understand the interaction of these compounds with the gamma-aminobutyric acid (GABA)A receptor. The results were in good agreement with experimental data, indicating that the compound with the strongest interactions in the active site also exhibited the highest biological activity. nih.gov

Identification of Binding Modes and Key Residue Interactions

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a target protein and to characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For a series of triazole-containing dopamine (B1211576) D3 receptor ligands, which include the 2,3-dichlorophenyl moiety, molecular modeling studies have shed light on their binding modes. nih.gov These studies suggest that the compounds adopt binding poses similar to their benzamide counterparts at the D2 receptor site. nih.gov The interaction of the 2,3-dichlorophenyl group within a hydrophobic pocket of the receptor is a recurring theme in these studies.

In a broader context of benzamide derivatives, docking simulations have been instrumental in identifying key amino acid residues involved in binding. For instance, in a study of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, molecular docking revealed three intermolecular hydrogen bonds with the active site of dihydrofolate reductase, involving the thiadiazole ring and specific amino acid residues. mdpi.com

The following table summarizes findings from molecular docking studies on various benzamide derivatives, which can offer inferential knowledge about the potential interactions of this compound.

| Derivative Class | Target Protein | Key Interactions/Findings |

| Phthalimide-amino acid anilides | GABA A Receptor | The most active compound showed the lowest binding energy and strongest interactions with the active site. |

| Triazole-containing phenylpiperazines | Dopamine D3 Receptor | The 2,3-dichlorophenyl group fits into a hydrophobic pocket of the receptor. |

| 1,3,4-Thiadiazole benzamides | Dihydrofolate Reductase (DHFR) | Intermolecular hydrogen bonds with the thiadiazole ring and key amino acid residues in the active site. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. For various classes of benzamide derivatives, QSAR studies have been successfully applied to develop predictive models for their anti-cancer, anti-ulcer, and acetylcholinesterase inhibitory activities. jppres.comresearchgate.netbrieflands.comigi-global.com

A study on benzylidene hydrazine benzamides as anticancer agents against a human lung cancer cell line resulted in a QSAR equation with high correlation and predictive power. jppres.comresearchgate.net Similarly, for N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as anti-ulcer agents, a QSAR model was developed that demonstrated a strong correlation between experimental and predicted biological activities. igi-global.com

Correlation of Structural Descriptors with Inhibitory Activity

A key aspect of QSAR analysis is the identification of molecular descriptors that significantly contribute to the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

In a QSAR study of N-substituted benzimidazole (B57391) derived carboxamides, various descriptors were analyzed to understand their influence on biological activity. nih.gov For a series of benzylidene hydrazine benzamides, the best QSAR equation included descriptors such as Log S (logarithm of aqueous solubility) and MR (molar refractivity), indicating the importance of solubility and steric factors in their anticancer activity. jppres.comresearchgate.net

The following table presents some common QSAR descriptors and their general influence on the activity of benzamide derivatives based on various studies.

| Descriptor | Type | General Influence on Activity |

| LogP / LogD | Hydrophobic | Often shows a parabolic relationship, with an optimal value for activity. |

| Molar Refractivity (MR) | Steric/Electronic | Reflects the volume and polarizability of a substituent; its effect can be positive or negative depending on the target. |

| Dipole Moment | Electronic | Can influence electrostatic interactions with the target. |

| HOMO/LUMO Energies | Electronic | Relate to the molecule's reactivity and ability to participate in charge transfer interactions. |

| Topological Descriptors | Structural | Describe the connectivity and shape of the molecule, which can be crucial for fitting into a binding site. |

Mechanistic and Biological Target Research in Vitro and Non Clinical Preclinical Focus

General Biological Activity Screening (In Vitro)

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Benzamide (B126) derivatives, a class of compounds to which N-(2,3-dichlorophenyl)benzamide belongs, are recognized for their wide array of pharmacological effects, including antimicrobial, antibacterial, and antifungal properties. nanobioletters.com The core structure of these amides makes them valuable in the synthesis of various molecules, particularly within the pharmaceutical industry. nanobioletters.com Research into substituted amides has gained significant traction due to their extensive biological activities. nanobioletters.com

While specific studies on the antimicrobial activity of this compound are not detailed in the provided search results, the broader class of benzamide derivatives has shown notable effects. For instance, certain synthesized benzamide compounds have demonstrated significant antibacterial activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com One study reported a compound with a zone of inhibition of 25 mm and a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against B. subtilis, and a 31 mm zone of inhibition with a 3.12 µg/mL MIC against E. coli. nanobioletters.com Other related compounds also showed considerable activity against these bacterial strains. nanobioletters.com

In the realm of antifungal activity, novel benzamide derivatives incorporating a triazole moiety have been synthesized and tested against various phytopathogenic fungi. nih.gov Many of these derivatives exhibited good antifungal activity at a concentration of 50 µg/mL. nih.gov For example, one derivative showed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). nih.gov Another compound demonstrated a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov Structure-activity relationship (SAR) analysis from this study indicated that the presence of a chlorine atom on the benzene (B151609) ring significantly enhanced antifungal activity. nih.gov

| Compound Type | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzamide Derivative 5a | B. subtilis | Zone of Inhibition / MIC | 25 mm / 6.25 µg/mL | nanobioletters.com |

| Benzamide Derivative 5a | E. coli | Zone of Inhibition / MIC | 31 mm / 3.12 µg/mL | nanobioletters.com |

| Benzamide Derivative 6b | E. coli & B. subtilis | Zone of Inhibition / MIC | 24 mm / 3.12 µg/mL | nanobioletters.com |

| Benzamide Derivative 6c | E. coli & B. subtilis | Zone of Inhibition / MIC | 24 mm / 6.25 µg/mL | nanobioletters.com |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative 6h | Alternaria alternata | EC50 | 1.77 µg/mL | nih.gov |

| Myclobutanil (Commercial Fungicide) | Alternaria alternata | EC50 | 6.23 µg/mL | nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative 6k | Various Fungi | EC50 | 0.98 - 6.71 µg/mL | nih.gov |

Anti-inflammatory Effects (In Vitro Nitric Oxide Production Inhibition)

The anti-inflammatory potential of compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). Excessive production of NO is linked to various inflammatory conditions. While direct data on this compound's effect on nitric oxide production is not available in the provided results, related benzamide and benzimidazole (B57391) structures have been investigated for this property.

For example, a series of 1,2-diphenylbenzimidazoles were synthesized and evaluated for their interaction with cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both key enzymes in the inflammatory process. nih.gov Certain compounds in this series were found to diminish the production of NO in vitro, highlighting the potential of related chemical scaffolds to modulate inflammatory pathways. nih.gov Specifically, N-(4-(2-(4-bromophenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide and N-(4-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide were effective in reducing NO production. nih.gov This suggests that the broader class of compounds containing amide linkages and substituted aromatic rings may possess anti-inflammatory activity through the inhibition of NO synthesis.

Antiproliferative and Cytotoxic Activities (In Vitro Cancer Cell Line Studies)

The antiproliferative and cytotoxic effects of benzamide derivatives have been a subject of interest in cancer research. A related compound, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), has demonstrated significant anti-tumor activities in vitro against various human prostate cancer cell lines. nih.gov

This compound was cytotoxic to both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cells, with IC50 values of 2.5 µM for CWR-22 and PC-3 cells, and 6.5 µM for DU-145 cells. nih.gov In contrast, it was significantly less sensitive to a normal bone marrow cell line (HS-5), with an IC50 of 25 µM. nih.gov Further investigation revealed that NCDDNB induced cell cycle arrest in the G1-phase in the prostate cancer cell lines but had no effect on the cell cycle progression of the normal bone marrow cells. nih.gov The compound also induced apoptosis in the cancer cells. nih.gov

| Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| CWR-22 | Androgen-dependent prostate cancer | 2.5 | nih.gov |

| PC-3 | Androgen-independent prostate cancer | 2.5 | nih.gov |

| DU-145 | Androgen-independent prostate cancer | 6.5 | nih.gov |

| HS-5 | Normal bone marrow | 25 | nih.gov |

Antisecretory Activity (In Vitro H+/K+-ATPase Inhibition)

Certain benzamide and related heterocyclic structures have been investigated for their potential to inhibit gastric acid secretion by targeting the H+/K+-ATPase, also known as the proton pump. While there is no specific information on this compound, substituted benzimidazoles have been shown to inhibit this enzyme. researchgate.net

For instance, the substituted benzimidazole H 149/94 was found to inhibit H+/K+-ATPase activity in a dose-dependent manner. darmzentrum-bern.ch This inhibition of the proton pump is believed to be the mechanism behind its antisecretory effect on gastric acid. researchgate.netdarmzentrum-bern.ch Another compound, omeprazole (B731), also demonstrated a concentration-dependent inhibition of H+,K+-ATPase activity in isolated gastric membrane vesicles, with an estimated IC50 value of 4 µM. researchgate.net Nicotinamide (B372718) derivatives, which share structural similarities with benzamides, have also been identified as a class of gastric H+/K+-ATPase inhibitors with potent antisecretory activity. nih.gov

Elucidation of Molecular Mechanisms of Action

Interaction with Specific Molecular Targets (Enzymes, Receptors)

The molecular mechanisms of action for this compound and its analogues often involve interactions with specific enzymes and receptors. A significant area of research for this class of compounds has been their activity as ligands for dopamine (B1211576) receptors, particularly the D3 subtype.

Derivatives of this compound have been synthesized and evaluated for their binding affinity and selectivity for dopamine D2, D3, and D4 receptors. nih.gov In one study, a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were designed, and their in vitro binding was assessed in CHO cells transfected with human dopamine receptor cDNAs. nih.gov The D3 binding affinities for these compounds ranged from a Ki of 1.4 to 1460 nM. nih.gov The most potent analogue in this series displayed a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300. nih.gov

Further modifications to the chemical structure, such as the synthesis of N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides, have led to the discovery of highly selective D3 receptor ligands. nih.gov Some of these compounds exhibited over 1000-fold selectivity for the D3 receptor over the D2 receptor. nih.gov Chimeric receptor studies have indicated that the second extracellular (E2) loop of the D3 receptor is a crucial contributor to this binding selectivity. nih.gov The study also highlighted the importance of the carbonyl group in the amide linker for high-affinity D3 receptor binding, as its removal led to a dramatic reduction in binding affinity at the D3 receptor. nih.gov

In addition to dopamine receptors, other potential molecular targets for benzamide derivatives include enzymes involved in inflammation and cancer. As mentioned previously, related compounds have shown inhibitory activity against COX-2 and iNOS. nih.gov In the context of cancer, some benzamide derivatives have been found to inhibit topoisomerase-I- and II-mediated DNA cleavage. nih.gov

Enzyme Inhibition Studies

Research into the enzyme inhibition profile of this compound and related compounds has unveiled a range of activities across different enzyme families. These studies form the basis for understanding the compound's potential therapeutic applications.

Inhibition of Bacterial Cell Wall Synthesis Enzymes

The antibacterial potential of benzamide derivatives has been a subject of scientific inquiry. Studies suggest that certain active compounds within this class may possess the ability to penetrate the peptidoglycan bacterial cell wall or exhibit a favorable interaction with bacterial receptor sites nanobioletters.com. While the broad class of benzamides has been investigated for antimicrobial activities, specific enzymatic inhibition data for this compound on bacterial cell wall synthesis enzymes is not extensively detailed in current literature. General research indicates that disrupting the synthesis of the cell wall, for instance by inhibiting transpeptidase enzymes responsible for cross-linking peptidoglycan chains, is a key mechanism for antibiotics youtube.com.

Kinase Inhibition

The benzamide scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. Various derivatives have shown potent activity against several kinases.

BRAF Kinase: A series of N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAFV600E mutant kinase, which is implicated in numerous human cancers. Virtual screening and subsequent chemical synthesis led to the discovery of compounds with submicromolar inhibitory activities nih.gov.

Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases: Modifications to the benzamide moiety of related compounds have produced analogs with significantly improved inhibitory activity against CDK2 and CDK12, which are important targets in oncology. For instance, HSH2177 and HSD1993, analogs of a 4-(3H-pyrazolo[4,3-f]quinolin-7-yl)benzamide parent compound, demonstrated potent inhibition of CDK2 and CDK12 with IC50 values in the low nanomolar range flintbox.com.

Receptor Tyrosine Kinases: Certain 4-(Arylaminomethyl)benzamide derivatives have demonstrated inhibitory activity against a panel of receptor tyrosine kinases, including EGFR, HER-4, VEGFR-2, and PDGFRα nih.gov.

While these studies highlight the potential of the benzamide structure in kinase inhibition, specific data on this compound's activity as a kinase inhibitor is not detailed in the reviewed sources.

Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibition

Benzamide derivatives have been investigated as potential therapeutic agents for Alzheimer's disease by targeting key enzymes in its pathology, namely Acetylcholinesterase (AChE) and β-Secretase (BACE1). AChE inhibitors are a primary strategy for the symptomatic treatment of Alzheimer's nih.gov.

Research on a series of benzamide trimethoprim (B1683648) derivatives showed significant inhibitory activity against both enzymes. Notably, the derivative designated as JW8 was the most active against AChE and was also the most potent against the BACE1 enzyme within its series mdpi.comnih.gov.

| Enzyme | Inhibitor | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| AChE | JW8 | 0.056 | Donepezil | 0.046 |

| BACE1 | JW8 | 9.01 | Quercetin | 4.89 |

Data sourced from: mdpi.comnih.gov

These findings underscore the potential of the benzamide scaffold to interact with enzymes relevant to neurodegenerative diseases, although specific inhibitory data for this compound is not specified.

Human Dihydrofolate Reductase (DHFR) Inhibition

Human dihydrofolate reductase (hDHFR) is a crucial enzyme for cell survival and a validated target for cancer therapy mdpi.comnih.gov. Dihydrofolate reductase inhibitors are a class of antifolates that prevent dividing cells from synthesizing thymine, an essential component of DNA wikipedia.org.

A study of eleven benzamide derivatives, developed as analogs of trimethoprim, demonstrated that all tested compounds were active against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM. This indicated a greater potency than the parent compound, trimethoprim (TMP) mdpi.comnih.gov.

| Compound Series | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| Benzamides (JW1–JW8; MB1, MB3, MB4) | 4.72 - 20.17 | Trimethoprim (TMP) | 55.26 |

Data sourced from: mdpi.comnih.gov

The incorporation of an amide bond into the trimethoprim structure appears to enhance the affinity for hDHFR, making this class of compounds promising for further investigation mdpi.com.

Fungal Sterol 14α-Demethylase (CYP51) Inhibition

Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a primary target for azole antifungal drugs mdpi.com. The benzamide scaffold has been incorporated into novel compounds designed to inhibit this enzyme.

Structure-based design has led to the development of VNI derivatives, which are potent inhibitors of CYP51 from major fungal pathogens like Aspergillus fumigatus and Candida albicans nih.gov. VNI itself, (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, contains both a benzamide group and a dichlorophenyl moiety, showing a structural relationship to this compound nih.govnih.gov.

Further studies on novel azole derivatives containing an amide linkage have yielded compounds with significant inhibitory activity against C. albicans CYP51 researchgate.netcardiff.ac.uk. Additionally, benzamides linked to a quinoline-1,2,4-oxadiazole structure have shown excellent fungicidal activities against various fungi mdpi.com.

| Compound | Target Enzyme/Organism | Activity Metric | Value |

|---|---|---|---|

| Compound 5f (Azole derivative) | C. albicans CYP51 | IC50 | 0.46 µM |

| Compound 12c (Azole derivative) | C. albicans CYP51 | IC50 | 0.33 µM |

| Compound 13f (Quinoline-linked benzamide) | Sclerotinia sclerotiorum | EC50 | 6.67 mg/L |

| Compound 13p (Quinoline-linked benzamide) | Sclerotinia sclerotiorum | EC50 | 5.17 mg/L |

Data sourced from: researchgate.netcardiff.ac.ukmdpi.com

These results demonstrate that the benzamide core is a versatile structural element for the design of potent antifungal agents targeting CYP51.

H+/K+-ATPase Inhibition

The gastric H+/K+-ATPase, or proton pump, is the enzyme responsible for gastric acid secretion and the target of widely used drugs for acid-related disorders researchgate.net. Research into new classes of inhibitors has included nicotinamide derivatives, which are structurally related to benzamides.

A series of N-Substituted 2-(benzylsulfinyl)nicotinamides were synthesized and found to inhibit the gastric H+/K+-ATPase after being converted to their active forms in an acidic environment. One of the most potent compounds, 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridyl)nicotinamide (8b), exhibited inhibitory activity comparable to the benchmark proton pump inhibitor, omeprazole nih.gov. While this research focuses on nicotinamides (pyridinecarboxamides), it suggests that the broader class of carboxamide derivatives warrants investigation for H+/K+-ATPase inhibitory activity.

Carbonic Anhydrase Inhibition

Current scientific literature does not provide specific studies on the direct inhibitory activity of this compound on carbonic anhydrase (CA) isoforms. While the broader chemical class of sulfonamides and related compounds are well-known carbonic anhydrase inhibitors, and benzamide moieties are present in some CA inhibitors, direct evidence linking this compound to this enzymatic target is not available. nih.govnih.govnih.govmdpi.commdpi.com Research in this area has primarily focused on compounds with a sulfonamide group, which is crucial for the canonical mechanism of CA inhibition involving binding to the zinc ion in the enzyme's active site. mdpi.commdpi.com

Receptor Modulation Studies

Dopamine D3 Receptor Ligand Research (Antagonism/Partial Agonism)

The core structure of this compound is a key component in a series of potent and selective dopamine D3 receptor ligands. Research has largely concentrated on analogues where a piperazine (B1678402) ring and an alkyl linker are attached to the nitrogen of the benzamide, specifically N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides. acs.orgharvard.edu These compounds have been investigated for their potential in treating substance abuse and other neuropsychiatric disorders, owing to the role of the D3 receptor in these conditions. nih.govresearchgate.net

Functional studies have characterized these analogues as antagonists and partial agonists at the D3 receptor. For instance, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) acts as a potent antagonist, effectively inhibiting quinpirole-stimulated mitogenesis in cells expressing human D3 receptors with an EC50 value of 3.0 nM. acs.orgresearchgate.net Interestingly, modifications to the linker between the piperazine and benzamide moieties can influence the functional activity; while derivatives with an olefinic linker tend to be antagonists, certain hydroxybutyl-linked analogues have demonstrated partial agonist activity. harvard.edu

In vitro binding assays have been crucial in quantifying the affinity of this compound analogues for the dopamine D3 receptor. These studies are typically conducted using cell lines (e.g., CHO or HEK 293) transfected with the human dopamine D3 receptor. acs.orgharvard.edu Competition binding assays, often with a radiolabeled ligand, are used to determine the inhibition constant (Ki) of the test compounds.

Analogues incorporating the 2,3-dichlorophenylpiperazine moiety consistently demonstrate high affinity for the D3 receptor, often in the subnanomolar to low nanomolar range. acs.org For example, NGB 2904, a lead compound in this series, has a Ki of 2.0 nM for the human D3 receptor. acs.orgresearchgate.net Structural modifications to the aryl amide portion of the molecule have led to even more potent compounds; compound 29 , for instance, displays a Ki of 0.7 nM. acs.orgresearchgate.net The nature of the linker and the terminal aryl group significantly influences binding affinity. Generally, a butyl or trans-butenyl linker between the dichlorophenylpiperazine and the benzamide is well-tolerated and contributes to high-affinity binding. acs.orgnih.gov

| Compound | Target Receptor | Ki (nM) |

| NGB 2904 (9H-fluorene-2-carboxylic acid {4-[(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-amide) | hD3 | 2.0 |

| Compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) | hD3 | 0.7 |

| Compound 8 (N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide) | hD3 | <1.0 |

| Iodo-benzamide derivative 13 | hD3 | ~8-10 |

| Iodo-benzamide derivative 14 | hD3 | ~8-10 |

| Iodo-benzamide derivative 15 | hD3 | ~8-10 |

A significant challenge in the development of D3 receptor ligands is achieving high selectivity over the closely related D2 receptor, due to the high sequence homology between them. nih.gov The this compound series of compounds has been extensively studied to understand the structural features that govern D2/D3 selectivity.

The 2,3-dichloro substitution on the phenylpiperazine ring is a key feature that contributes to D3 selectivity. nih.gov This is often achieved by reducing the binding affinity for the D2 receptor without a significant loss of affinity for the D3 receptor. nih.gov For instance, NGB 2904 shows a 56-fold selectivity for the D3 receptor over the D2 receptor (Ki = 112 nM for hD2L). acs.orgresearchgate.net Further optimization of the molecule, such as introducing a rigid trans-butenyl linker and modifying the terminal aryl group, has yielded compounds with even greater selectivity. acs.org Compound 29 exhibits a D2/D3 selectivity ratio of 133 (Ki = 93.3 nM for hD2L). acs.orgresearchgate.net Some of the most selective analogues reported have achieved over 400-fold selectivity for the D3 receptor. nih.gov

| Compound | hD3 Ki (nM) | hD2L Ki (nM) | D2/D3 Selectivity Ratio |

| NGB 2904 (9H-fluorene-2-carboxylic acid {4-[(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-amide) | 2.0 | 112 | 56 |

| Compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) | 0.7 | 93.3 | 133 |

| Compound 8 (N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide) | <1.0 | 56 | >56 |

| Iodo-benzamide derivative 13 | ~8-10 | 10.6 | ~1 |

| Iodo-benzamide derivative 14 | ~8-10 | 28.1 | ~3 |

| Iodo-benzamide derivative 15 | ~8-10 | 35.4 | ~4 |

Central Nervous System Receptor Interactions

While the primary focus has been on dopamine D2 and D3 receptors, some research has explored the broader receptor interaction profile of this chemical class to ensure selectivity and identify potential off-target effects. Several analogues of this compound have been screened against a wide panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.gov These studies have confirmed that select compounds possess high selectivity for the D3 receptor, with minimal interaction with over 60 other CNS targets, including serotonin (B10506) and adrenergic receptors. nih.gov For example, a related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was found to be highly selective for the dopamine D4 receptor over the D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. nih.gov The cannabinoid CB1 receptor, which is widely expressed in the central nervous system, has also been a target for structurally related dichlorophenyl compounds, although not specifically the benzamide derivative. nih.gov The broader class of benzodiazepines, which share some structural similarities, are well-known for their interactions with GABA receptors in the CNS. mdpi.commdpi.com

Investigation of Resistance Reversal Mechanisms (e.g., Efflux Pump Inhibition)

There is a lack of specific research in the reviewed scientific literature investigating this compound as a resistance reversal agent or an efflux pump inhibitor. Efflux pumps, such as P-glycoprotein (P-gp), are a major cause of multidrug resistance (MDR) in both cancer cells and bacteria by actively transporting therapeutic agents out of the cell. nih.govnih.gov The development of efflux pump inhibitors is a promising strategy to overcome this resistance. nih.gov While various chemical scaffolds have been explored for P-gp inhibition, including some containing benzamide or dichlorophenyl motifs, direct studies on this compound for this activity have not been reported. nih.gov Research into efflux pump inhibitors has identified a wide range of natural and synthetic compounds, but this specific benzamide derivative is not among the prominently studied agents. nih.govnih.gov

Modulation of Efflux Pump Activity in Microorganisms

The compound this compound belongs to the benzamide class of chemicals. While research into the broader category of benzamides and related structures has identified molecules with the potential to modulate microbial efflux pumps, specific studies detailing the activity of this compound on these mechanisms are not available in the current scientific literature. Efflux pumps are a significant mechanism by which microorganisms develop resistance to antimicrobial agents, and inhibitors of these pumps are a key area of research. However, the direct interaction or modulatory effect of this compound on microbial efflux pumps has not been documented.

Impact on Resistance-Related Gene Expression

The expression of specific genes is a critical factor in the development of antimicrobial resistance. While various chemical compounds are known to influence the expression of resistance-related genes in microorganisms, there is currently no published research that specifically investigates the impact of this compound on these genetic pathways. Consequently, data on whether this compound upregulates or downregulates genes associated with microbial resistance is not available.

Cellular and Sub-Cellular Effects (In Vitro)

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, contributing to persistent infections and antimicrobial resistance. The inhibition of biofilm formation is a significant therapeutic strategy. However, specific studies on the efficacy of this compound as a biofilm inhibitor have not been reported in the available scientific literature.

Stimulation of Reactive Oxygen Species

The generation of reactive oxygen species (ROS) is a cellular process implicated in various biological activities, including the antimicrobial effects of certain compounds. There is currently no available research data to indicate whether this compound stimulates the production of ROS in microbial or other cell types.

Cell Cycle Arrest and Apoptosis Induction in Cancer Cell Lines

The ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells is a hallmark of many chemotherapeutic agents. While the broader class of benzamides has been investigated for anticancer properties, specific research detailing the effects of this compound on cell cycle progression and the induction of apoptosis in any cancer cell line is not present in the current body of scientific literature. Therefore, no data is available to populate a table on its effects on specific cancer cell lines.

Structure Activity Relationship Sar Studies

Influence of Halogen Substituents on Biological Activity

Halogen atoms, particularly chlorine, play a pivotal role in modulating the biological properties of N-phenylbenzamide derivatives. Their effects are multifaceted, influencing factors such as lipophilicity, electronic distribution, and steric hindrance, all of which can impact how the molecule interacts with its biological target.

Studies on related compounds have shown that the number and position of chlorine atoms can dramatically alter biological activity. For example, compounds with a higher number of chlorine atoms have demonstrated increased insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com In some cases, the introduction of a single chlorine atom can lead to a significant increase in activity, while the addition of a second halogen atom may be counterproductive. acs.org For instance, in a series of bis(2-aminoimidazoline) derivatives, the introduction of one chlorine atom in the ortho position to the imidazoline (B1206853) rings increased anti-T. brucei activity nearly four-fold, whereas the presence of two halogen atoms was detrimental to activity. acs.org

The electronic effects of chlorine atoms also contribute to the reactivity of the molecule. As electron-withdrawing groups, they can influence the acidity of the amide proton and the electron density of the aromatic rings, which can affect hydrogen bonding and other intermolecular interactions with biological receptors.

The substitution pattern of chlorine and other functional groups on the N-phenylbenzamide scaffold has been shown to be a critical determinant of anti-inflammatory activity. Research on various benzamide (B126) derivatives has revealed that specific substitution patterns can lead to potent anti-inflammatory effects. nih.govnih.gov

For instance, in a series of α-substituted p-(methanesulfonyl)phenylpropenamides, several compounds exhibited marked anti-inflammatory activity comparable to established drugs like diclofenac (B195802) sodium. nih.gov While not directly N-(2,3-dichlorophenyl)benzamide, these findings highlight the importance of the substitution pattern on the phenyl rings for modulating anti-inflammatory responses.

In the context of N-phenylbenzamides, the presence of electron-withdrawing groups, such as chlorine atoms, is often beneficial for activity. Studies on related structures have shown that when the substituent of the benzene (B151609) ring is 3-CF3 or 3,4-(Cl)2, their inhibitory activities were superior to others, suggesting that electron-withdrawing groups are beneficial to inhibitory activity. mdpi.com This is consistent with the observation that such groups can enhance the interaction of the compound with its biological target.

The following table summarizes the anti-inflammatory activity of selected benzamide derivatives with different substitution patterns.

| Compound | Substitution Pattern | Anti-inflammatory Activity | Reference |

| II1 | α-methyl, p-methanesulfonyl | Marked activity comparable to diclofenac | nih.gov |

| II3 | α-ethyl, p-methanesulfonyl | Marked activity comparable to diclofenac | nih.gov |

| 13f | 3-CF3 on benzene ring | Superior inhibitory activity | mdpi.com |

| 13p | 3,4-(Cl)2 on benzene ring | Superior inhibitory activity | mdpi.com |

Role of Aniline (B41778) and Benzoyl Ring Modifications

Modifications to both the aniline and benzoyl rings of the N-phenylbenzamide scaffold are crucial for optimizing biological activity. These modifications can influence the molecule's conformation, steric properties, and electronic distribution, all of which are key to its interaction with biological targets.

The three-dimensional conformation of N-phenylbenzamide derivatives is a critical factor in determining their biological activity. rsc.orgrsc.org The relative orientation of the aniline and benzoyl rings, as well as the planarity of the amide bond, can significantly impact how the molecule fits into the binding site of a protein or enzyme.

In N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide, a related compound, the molecule is twisted at the S-N bond, and the dihedral angle between the benzene rings is 68.00 (6)°. nih.gov This twisted conformation is influenced by intramolecular hydrogen bonding. Such conformational preferences can dictate the molecule's ability to interact with its biological target.

Computational modeling and solution NMR studies are often used to identify the low-energy conformers of these molecules, providing insights into the likely bioactive conformation. rsc.org Understanding the relationship between conformation and activity allows for the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency.

The following table presents conformational data for N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide.

| Parameter | Value | Reference |

| S-N Torsion Angle | 61.15 (18)° | nih.gov |

| Dihedral Angle between Rings | 68.00 (6)° | nih.gov |

The steric and electronic properties of substituents on both the aniline and benzoyl rings play a significant role in modulating the biological activity of N-phenylbenzamide derivatives. rsc.orgchemrxiv.org

Electronic Effects: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) can affect the electron density distribution within the molecule. This, in turn, can influence hydrogen bonding, p-p stacking, and other non-covalent interactions that are crucial for binding to a biological target. Electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), have been shown to be beneficial in improving the in vitro antischistosomal potency of N-phenylbenzamide analogs. nih.gov The introduction of electron-donating methoxy (B1213986) groups on the 4-carboxamido-aniline moiety of N-phenylbenzamide derivatives has been shown to enhance conductance and rectification. rsc.org

The interplay of steric and electronic effects is complex and often synergistic. A comprehensive understanding of these effects is essential for the rational design of new and more potent N-phenylbenzamide-based therapeutic agents.

Optimization of Linking Chains and Functional Moieties

Beyond the core N-phenylbenzamide scaffold, the optimization of linking chains and the introduction of various functional moieties have been explored to enhance biological activity and target specificity.

Research into N-phenylbenzamide derivatives has shown that incorporating different functional groups can significantly alter the compound's properties. For instance, the introduction of hydrophilic aromatic heterocycles like pyridazine (B1198779) was found to be unfavorable for antischistosomal activity. nih.gov Conversely, the replacement of 2-aminoimidazoline (B100083) groups with 2-aminobenzimidazole (B67599) heterocycles in certain N-phenylbenzamide analogues led to compounds with lower pKa values and higher lipophilicity, although this did not consistently improve antiparasitic activity. nih.gov

The central scaffold itself can be modified by incorporating lipophilic and/or electronegative substituents such as fluorine and chlorine, or large electron-donating groups like isopropoxy (OiPr). nih.gov These modifications aim to fine-tune the physicochemical properties of the molecule to improve its interaction with biological targets. For example, in a series of antiprotozoal compounds, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) showed micromolar activity against Trypanosoma brucei. nih.gov

Furthermore, the nature of the linking chain between the phenyl rings and other functional groups can be critical. While not directly on this compound, studies on related structures highlight this principle. For instance, the flexibility and length of a linker can influence how the molecule presents its key binding motifs to a biological target.

Impact on Receptor Binding Affinity and Selectivity